molecular formula C22H23N5O B6752676 1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one

1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one

Cat. No.: B6752676
M. Wt: 373.5 g/mol
InChI Key: YXRDUUXEUDVHTL-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the quinoxaline and piperazine moieties within its structure suggests that it may exhibit diverse biological activities.

Preparation Methods

The synthesis of 1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoxaline and piperazine moieties are known to interact with various receptors and enzymes, potentially modulating their activity . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

1-Phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities compared to its individual components.

Properties

IUPAC Name

1-phenyl-3-(4-quinoxalin-2-ylpiperazin-1-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22-20(10-11-27(22)17-6-2-1-3-7-17)25-12-14-26(15-13-25)21-16-23-18-8-4-5-9-19(18)24-21/h1-9,16,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRDUUXEUDVHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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